

GSK-372475: A Technical Overview of its Interaction with the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NS-2359	
Cat. No.:	B609651	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

GSK-372475, also known as **NS-2359**, is a triple reuptake inhibitor (TRI) that was developed for the treatment of major depressive disorder (MDD). It exhibits approximately equipotent inhibitory activity against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] Despite its promising mechanism of action, clinical trials for MDD were discontinued due to a lack of efficacy and poor tolerability.[2][3] This technical guide provides a comprehensive overview of the available information regarding the affinity of GSK-372475 for the serotonin transporter. However, it is important to note that specific quantitative binding affinity data, such as K_i (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values for GSK-372475 at the human serotonin transporter, are not publicly available in the peer-reviewed literature. This is likely due to the discontinuation of its clinical development. Therefore, this document will focus on the qualitative aspects of its interaction with SERT and provide general methodologies for the types of experiments typically used to characterize such compounds.

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[4][5] This



mechanism makes SERT a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] GSK-372475 was designed as a triple reuptake inhibitor, aiming to modulate the levels of serotonin, norepinephrine, and dopamine simultaneously.[1][2] The rationale behind this approach was to potentially offer a broader spectrum of antidepressant activity.

GSK-372475 and Serotonin Transporter Interaction

GSK-372475 acts as an inhibitor of the serotonin transporter.[1] By binding to SERT, it blocks the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be a key factor in its intended antidepressant effects. While the precise binding affinity remains undisclosed, its characterization as "equipotent" with its inhibition of NET and DAT suggests that its affinity for SERT is significant.

Quantitative Data

As of the latest available information, specific quantitative data detailing the binding affinity (K_i or IC₅₀ values) of GSK-372475 for the serotonin transporter have not been published in publicly accessible scientific literature. Pharmaceutical companies often do not publish detailed preclinical data for compounds that do not advance to market.

Experimental Protocols for Transporter Affinity Assessment

To provide context for researchers, this section outlines the standard experimental methodologies used to determine the binding affinity of a compound like GSK-372475 to the serotonin transporter.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (K_i) of GSK-372475 for the serotonin transporter.



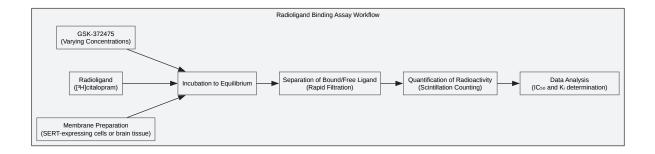
General Protocol:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of SERT (e.g., rat brain cortex).
- Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for SERT is used. Common choices include [3H]citalopram, [3H]paroxetine, or [125]RTI-55.
- · Competition Binding Assay:
 - A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (GSK-372475).
 - The reaction is allowed to reach equilibrium.
 - Bound and free radioligand are separated via rapid filtration through glass fiber filters.
 - The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

Data Analysis:

- The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
- The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_e)$, where [L] is the concentration of the radioligand and K_e is its dissociation constant.





Click to download full resolution via product page

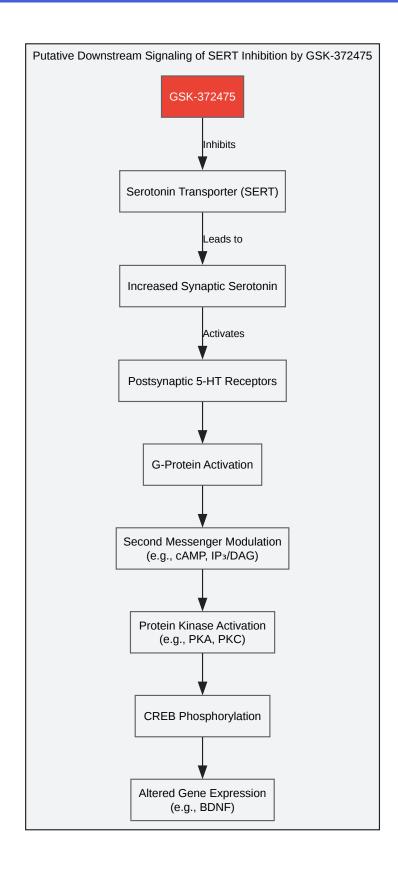
Diagram 1: Generalized workflow for a radioligand binding assay.

Signaling Pathways

Inhibition of the serotonin transporter by GSK-372475 is expected to initiate a cascade of downstream signaling events, although specific studies on the effects of GSK-372475 are not available. The primary effect is the potentiation of serotonergic signaling.

An increase in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors (e.g., 5-HT_{1a}, 5-HT_{2a}, etc.), which are coupled to different intracellular signaling pathways. For instance, activation of G-protein coupled serotonin receptors can lead to the modulation of adenylyl cyclase and phospholipase C activity, resulting in changes in the levels of second messengers like cAMP and IP₃/DAG. These changes, in turn, can influence the activity of protein kinases such as PKA and PKC, leading to the phosphorylation of various downstream targets, including transcription factors like CREB. Chronic administration of SERT inhibitors is also known to lead to adaptive changes, such as the desensitization of 5-HT_{1a} autoreceptors and alterations in gene expression, including an increase in brain-derived neurotrophic factor (BDNF).





Click to download full resolution via product page

Diagram 2: Generalized downstream signaling cascade following SERT inhibition.



Conclusion

GSK-372475 is a triple reuptake inhibitor with inhibitory activity at the serotonin transporter. While its clinical development was halted, understanding its interaction with SERT remains relevant for the broader field of neuropharmacology and drug development. The lack of publicly available quantitative binding data for GSK-372475 highlights a common challenge in the analysis of discontinued drug candidates. The experimental protocols and signaling pathway diagrams provided herein are based on established principles in pharmacology and are intended to serve as a general guide for researchers in the absence of specific data for this compound. Further research, should the compound become available for in vitro studies, would be necessary to fully elucidate its precise affinity and functional effects at the serotonin transporter.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NS-2359 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS-2359 Wikipedia [en.wikipedia.org]
- 4. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK-372475: A Technical Overview of its Interaction with the Serotonin Transporter]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609651#gsk-372475-serotonin-transporter-affinity]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com